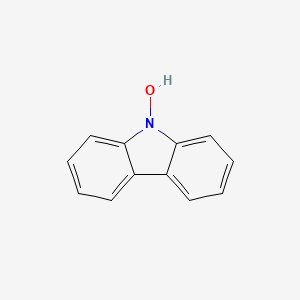

9H-Carbazol-9-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9NO |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

9-hydroxycarbazole |

InChI |

InChI=1S/C12H9NO/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,14H |

InChI Key |

PWERSDAXNCUOIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2O |

Origin of Product |

United States |

Mechanistic Investigations of Carbazole N Oxidation and Associated Reaction Pathways

Electrochemical Oxidation Processes of Carbazole (B46965) and N-Substituted Analogs

The electrochemical oxidation of carbazole and its derivatives is a cornerstone of synthesizing conductive polymers and understanding electron transfer mechanisms in heterocyclic aromatic compounds. This process is typically initiated by applying an anodic potential to a solution containing the carbazole monomer. nih.gov

The electrochemical oxidation of carbazole is initiated by a single-electron transfer, which forms an unstable radical cation. nih.govmdpi.com This primary intermediate is highly reactive and serves as the precursor for subsequent reactions. The main oxidation pathway involves the coupling of these radical cations. nih.gov

Theoretical and experimental studies have shown that the oxidation reaction predominantly occurs at the carbazole functional group, specifically at the 3 and 6 positions, which are characterized by high electron density. acs.orgnih.gov The coupling of two radical cations leads to the formation of a dimer, most commonly 3,3'-bicarbazyl. mdpi.comcore.ac.uk This dimerization is a rapid process. researchgate.net For instance, the oxidation of 3-ethylcarbazole (B1597416) results in a very fast dimerization of the radical cations formed, with a dimerization rate constant (kdim) of 1.5 x 10⁷ M⁻¹s⁻¹. researchgate.net

The process can be observed using cyclic voltammetry. During the first potential scan of a carbazole solution, an oxidation wave appears at approximately 0.95 V, corresponding to the formation of the monoradical cation. acs.orgnih.govnih.gov In subsequent scans, new oxidation peaks emerge at lower potentials (e.g., 0.45–0.6 V), which are associated with the oxidation of the newly formed biscarbazole structures. acs.org The intensity of these new peaks increases with repetitive scanning, indicating the growth of a polymer film on the electrode. acs.org

Table 1: Electrochemical Oxidation Data for Carbazole and its Derivatives This table is interactive. Click on headers to sort.

| Compound | Process | Key Intermediate | Primary Product | Oxidation Potential (vs. reference) | Source |

|---|---|---|---|---|---|

| Carbazole | One-electron oxidation | Carbazole radical cation | 3,3'-Bicarbazyl, Polycarbazole | ~0.95 V (initial) | acs.orgnih.gov |

| HPB-2Car* | Electro-oxidative process | Monoradical cation | Biscarbazole structures | ~0.95 V | acs.org |

| 3-Ethylcarbazole | Dimerization | Radical cation | Dimer | Not specified | researchgate.net |

HPB-2Car is a specific carbazole-based polycyclic aromatic hydrocarbon.

A significant phenomenon observed during the electrochemical oxidation of carbazole is electrode passivation. core.ac.uk This occurs due to the formation and precipitation of poorly soluble products, such as carbazole dimers or polymers, onto the electrode surface. core.ac.uk The deposited film can inhibit further electrochemical reactions by blocking the active surface area of the electrode. core.ac.uk

This passivation leads to a non-steady-state behavior of the electrode, where the current is not only controlled by electron transfer and diffusion but is also influenced by the decreasing availability of the free electrode area. core.ac.uk While this film formation is the basis for creating polycarbazole coatings, it can also be a limiting factor in the electrochemical process if not controlled. nih.govmdpi.com The characteristics of the resulting polymer films, such as their morphology and adhesion, are subjects of detailed study. For example, polycarbazole films can exhibit globular structures, indicative of a macromolecular nucleation and three-dimensional growth mechanism. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and regioselectivity of carbazole's oxidative coupling. acs.orgresearchgate.netnih.gov These theoretical studies support experimental findings that coupling predominantly occurs at the 3 and 6 positions of the carbazole ring. acs.orgbohrium.com

DFT calculations have been used to investigate the energy profiles of different reaction pathways. acs.org For instance, calculations have confirmed that protonation at the 3-position of the carbazole moiety results in the most stable isomer, which aligns with the observed regioselectivity in oxidative coupling. acs.org

Two primary mechanisms for carbazole oxidative coupling have been proposed and studied computationally: one involving a single radical cation and another involving two radical cations. acs.org DFT calculations suggest that the dimerization of two radical cations is a viable pathway. acs.org The calculations can also predict the most favorable coupling sites in substituted carbazoles; for example, monosubstituted carbazole dimers are likely formed via 6-6' coupling, whereas 1-1' coupling is favored for certain disubstituted carbazole dimers. researchgate.net These computational models are crucial for designing monomers that can form specific dimers or polymers with desired electronic and material properties. nih.gov

Enzymatic Oxidation Mechanisms for Carbazole Hydroxylation

The biodegradation of carbazole in various microorganisms is facilitated by specific enzyme systems that catalyze its oxidation. These enzymatic pathways are critical for the environmental breakdown of carbazole and related heterocyclic compounds.

Several types of enzymes are known to be involved in the initial oxidation of carbazole. The specific enzyme system often dictates the resulting product and the subsequent degradation pathway.

Dioxygenases : These are key enzymes in bacterial carbazole degradation.

Carbazole 1,9a-dioxygenase (CARDO) , found in bacteria like Pseudomonas sp. and Neptuniibacter sp., catalyzes a novel angular dioxygenation at the C1 and C9a positions. nih.govd-nb.infojchps.com This reaction cleaves the heterocyclic ring to form 2'-aminobiphenyl-2,3-diol, which is then further metabolized. nih.govjchps.com This angular attack is considered a crucial step for the complete mineralization of carbazole. d-nb.info CARDO has a broad substrate range and can also catalyze lateral dihydroxylation and monooxygenation on other aromatic compounds. nih.gov

Naphthalene 1,2-dioxygenase and biphenyl 2,3-dioxygenase are Rieske-type dioxygenases that can oxidize carbazole via lateral dioxygenation, adding hydroxyl groups to the benzene (B151609) ring to produce 3-hydroxycarbazole. oup.com This product is believed to form through the dehydration of an unstable cis-dihydrodiol intermediate. oup.com

Laccase : This multi-copper oxidase can oxidize carbazole, but often requires the presence of small molecule mediators like 1-hydroxybenzotriazole (B26582) (HBT) or 2,2'-azinobis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS). researchgate.netjchps.comactascientific.com The laccase-mediator system (LMS) expands the substrate range of the enzyme to include non-phenolic compounds like carbazole. jchps.comactascientific.com The oxidation by laccase employs a radical mechanism, which can lead to the polymerization of the substrate. jchps.com Marine fungi have been shown to produce laccase that is effective in carbazole degradation, with its production being triggered by the presence of carbazole itself. jchps.com

Table 2: Key Enzymes in Carbazole Oxidation This table is interactive. Click on headers to sort.

| Enzyme System | Type of Attack | Primary Product(s) | Source Organism Example | Source |

|---|---|---|---|---|

| Carbazole 1,9a-dioxygenase (CARDO) | Angular Dioxygenation | 2'-Aminobiphenyl-2,3-diol | Pseudomonas sp. strain CA10 | nih.govd-nb.info |

| Naphthalene 1,2-dioxygenase | Lateral Dioxygenation | 3-Hydroxycarbazole | Pseudomonas sp. NCIB 9816-4 | oup.com |

| Biphenyl 2,3-dioxygenase | Lateral Dioxygenation | 3-Hydroxycarbazole | Beijerinckia sp. B8/36 | oup.com |

| Laccase (with mediators) | Radical Oxidation | Polymerized products | Coriolopsis gallica | researchgate.netjchps.com |

The susceptibility of carbazole and its analogs to enzymatic oxidation is strongly correlated with their ionization potential (IP). researchgate.netnih.gov The ionization potential is a measure of the energy required to remove an electron from a molecule; a lower IP indicates that the compound is more easily oxidized.

Studies have shown that enzymes like laccase and lignin (B12514952) peroxidase preferentially oxidize compounds with lower IP values. researchgate.netasm.org Carbazole has a relatively low IP (approximately 7.6-7.7 eV), making it a good substrate for these enzymes. researchgate.netnih.gov

For laccase from Coriolopsis gallica, compounds with an IP above 8.52 eV were not oxidized, whereas carbazole (IP = 7.68 eV) was the most sensitive to oxidation among the tested heterocyclic compounds. researchgate.netresearchgate.net

Similarly, lignin peroxidase from Phanerochaete chrysosporium was able to oxidize aromatic compounds, including carbazole, that have ionization potentials below 8.0 eV. lpnu.uaasm.org

This relationship demonstrates that the ionization potential is a critical parameter in predicting the metabolic activation and biodegradability of carbazole and other environmental genotoxicants. nih.gov For compounds like 7H-dibenzo[c,g]carbazole (DBC), which has a low IP of ~7.3 eV, metabolic activation can proceed through both one-electron oxidation and monooxygenation pathways. nih.gov In contrast, compounds with high IPs are typically activated only through monooxygenation. nih.gov

Table 3: Ionization Potential (IP) and Susceptibility to Enzymatic Oxidation This table is interactive. Click on headers to sort.

| Compound | Ionization Potential (eV) | Oxidized by Laccase* | Oxidized by Lignin Peroxidase** | Source |

|---|---|---|---|---|

| Carbazole | 7.68 | Yes | Yes | researchgate.netlpnu.uaasm.org |

| N-Ethylcarbazole | 7.68 | Yes | Not specified | researchgate.netmdpi.com |

| Dibenzothiophene | 8.44 | Yes | Yes | researchgate.netasm.org |

| Fluorene | 8.52 | Yes | Not specified | researchgate.net |

| Dibenzofuran | 8.77 | No | No | researchgate.netasm.org |

*Data from laccase of Coriolopsis gallica. researchgate.net **Data from lignin peroxidase of Phanerochaete chrysosporium. asm.org

Theoretical Mechanistic Studies of Site-Selective Functionalization of Carbazoles

The regioselective functionalization of the carbazole nucleus is a significant challenge in synthetic chemistry due to the presence of multiple reactive C–H bonds. acs.org Theoretical studies, particularly those employing computational chemistry, have become indispensable for elucidating the complex mechanisms that govern these reactions. These investigations provide deep insights into reaction pathways, the stability of intermediates, and the factors controlling site-selectivity, thereby guiding the development of more efficient and selective synthetic methods.

Density Functional Theory (DFT) Analysis of Reaction Barriers and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of carbazole functionalization. By calculating the potential energy surfaces of reaction pathways, DFT allows for the identification of transition states and intermediates, and the determination of activation energy barriers.

In a separate DFT study on the reaction between N,N-dimethyl acrylamide (B121943) and carbazole derivatives catalyzed by palladium acetate (B1210297), the M06 functional was used. asianpubs.org The results indicated that the uncatalyzed reaction has a very high energy barrier of 254.57 kJ mol⁻¹. In contrast, the palladium-catalyzed reaction can proceed through two different pathways to yield the same product, with the rate-determining step of the dominant pathway being the formation of the C-N bond, which has a significantly lower energy barrier of 137.91 kJ mol⁻¹. asianpubs.org This demonstrates that the palladium catalyst not only changes the reaction mechanism but also substantially lowers the activation energy. asianpubs.org

Further computational studies have explored the mechanisms of various other carbazole functionalization reactions. For instance, the mechanism of a domino reaction between N-methyl-3-chloroindole and methyl coumalate to produce carbazoles was studied using DFT methods at the MPWB1K/6-311G(d,p) level. nih.gov This complex process involves a polar Diels-Alder reaction, followed by HCl elimination and CO₂ extrusion. The calculations showed that the Diels-Alder reaction is the rate-determining step, with a high activation enthalpy of 21.8 kcal mol⁻¹, attributed to the loss of aromaticity of the indole (B1671886) ring during C-C bond formation. nih.gov

DFT has also been used to rationalize the outcomes of photocyclization reactions. For N-substituted carbazole derivatives of benzo[e] Current time information in Colombo, LK.chim.itvulcanchem.comtriazine, DFT calculations showed that successful cyclization requires efficient access to a long-lived triplet state localized on the triazine part of the molecule and a higher energy HOMO on the carbazole substituent. rsc.org This facilitates an intramolecular single-electron transfer (SET) process, leading to the cyclization of the resulting radical ion fragments. rsc.org

| Reaction Type | Catalyst/Conditions | Rate-Determining Step | Calculated Energy Barrier (kcal/mol or kJ/mol) | Reference |

|---|---|---|---|---|

| Pd-catalyzed C-H Alkylation/Acylation | Pd(II)/Norbornene | C-H activation | 23.4 kcal mol⁻¹ | rsc.org |

| Pd-catalyzed reaction with N,N-dimethyl acrylamide | Palladium acetate | C-N bond formation | 137.91 kJ mol⁻¹ | asianpubs.org |

| Uncatalyzed reaction with N,N-dimethyl acrylamide | None | - | 254.57 kJ mol⁻¹ | asianpubs.org |

| Domino reaction of N-methyl-3-chloroindole and methyl coumalate | Toluene solvent | Polar Diels-Alder reaction | 21.8 kcal mol⁻¹ | nih.gov |

Role of Directing Groups and Catalysts in Site-Selectivity

The challenge of achieving regioselectivity in C-H functionalization of carbazoles is often addressed by introducing a directing group onto the carbazole nitrogen. chim.it This group coordinates to a metal catalyst, positioning it in proximity to a specific C-H bond and enabling site-selective activation. chim.it

A variety of directing groups have been successfully employed. For instance, the pyrimidine (B1678525) group has been used to direct Rh(III)-catalyzed C1 alkylation of carbazoles. chim.it Similarly, a trivalent phosphine (B1218219) unit attached to the carbazole nitrogen has been shown to direct C-H functionalization exclusively to the C1 position. chim.it The 2-pyridinyl group has also been utilized in manganese-catalyzed C1 mono-alkylation of carbazoles. chim.it

Palladium catalysis, in particular, has been widely used with directing groups for carbazole functionalization. thieme-connect.com Bidentate directing groups such as 8-aminoquinoline (B160924) and 2-(methylthio)aniline (B147308) have proven effective for the Pd(II)-catalyzed β-C–H arylation, alkylation, and methoxylation of carbazole-3-carboxamides. thieme-connect.comresearchgate.net The P(O)Ph₂ group has also been identified as a vital directing group for the C1–H bond arylation of carbazoles. chim.it

The choice of catalyst is also crucial in controlling site-selectivity, sometimes even allowing for different outcomes with the same starting materials. A notable example is the reaction of carbazole with diazo-naphthalen-2(1H)-ones. rsc.orgresearchgate.net When a Au(I)-NHC catalyst is used, selective C3-arylation occurs. In contrast, using palladium acetate as the catalyst leads to selective N–H arylation, demonstrating complete and switchable site-selectivity based on the catalyst choice. rsc.orgresearchgate.net DFT calculations have revealed that the key gold-carbene intermediate in the Au(I)-catalyzed reaction has a stronger electrophilic center compared to the intermediates in palladium- or rhodium-catalyzed reactions, which leads to the observed C3-alkylation. researchgate.net

Transition metal-catalyzed reactions can also be used to install succinimide (B58015) groups at the C1 position of the carbazole moiety. rsc.org Furthermore, Lewis acids have been shown to play a significant role in promoting the synthesis of functionalized carbazoles through various annulation and cyclization strategies. rsc.org

| Directing Group | Catalyst System | Reactant | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|---|

| Pyrimidine | [RhCp*Cl₂]₂ / AgSbF₆ | Allylic alcohols | C1 | β-aryl ketone | chim.it |

| N-(2-(diphenylphosphanyl)phenyl) | Rh(I) | Alkenes | C1 | C1-alkenyl carbazole | chim.it |

| 2-Pyridinyl | MnBr₂ / LiHMDS | Alkyl bromides | C1 | C1-alkylated carbazole | chim.it |

| None | Au(I)-NHC | Diazo-naphthalen-2(1H)-one | C3 | C3-arylated carbazole | rsc.orgresearchgate.net |

| None | Pd(OAc)₂ | Diazo-naphthalen-2(1H)-one | N-H | N-arylated carbazole | rsc.orgresearchgate.net |

| 2-(methylthio)aniline | Pd(II) | - | β-C-H | Arylated/Alkylated/Methoxylated carbazole | thieme-connect.com |

| P(O)Ph₂ | Pd(II) | Diaryliodonium triflates | C1 | C1-arylated carbazole | chim.it |

Spectroscopic Characterization and Structural Elucidation of N Hydroxylated Carbazole Species and Analogs

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) for Functional Group Identification and Molecular Confirmation

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful non-destructive techniques used to identify functional groups and confirm molecular structures by analyzing the vibrations of molecular bonds.

In the study of carbazole (B46965) derivatives, FT-IR spectroscopy is crucial for identifying key functional groups. For instance, the FT-IR spectrum of a 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol showed characteristic absorption bands confirming its structure. najah.eduksu.edu.sanajah.edu The presence of a hydroxyl group (-OH) was indicated by a broad stretching vibration around 3240 cm⁻¹. najah.edu Aromatic C-H stretching was observed at 3110 cm⁻¹, while aliphatic C-H stretching appeared at 2910 cm⁻¹. najah.edu The C=N imine bond, a key feature of the Schiff base, was identified by a strong absorption at 1680 cm⁻¹. najah.edu

Similarly, in the analysis of 4-hydroxy carbazole, the O-H stretching mode was observed at 3393 cm⁻¹ in the FT-IR spectrum. researchgate.net The N-H stretching vibration for this molecule was found at 3210 cm⁻¹ in the FT-IR spectrum. researchgate.net The aromatic C-H stretching vibrations for 4-hydroxy carbazole were observed at 3053 cm⁻¹ in the FT-IR spectrum and 3061 cm⁻¹ in the FT-Raman spectrum. researchgate.net

Theoretical calculations using Density Functional Theory (DFT) often complement experimental data, providing a deeper understanding of the vibrational modes. researchgate.net For the aforementioned Schiff base, DFT calculations predicted the O-H stretching at 3620 cm⁻¹, C-H aromatic stretching at 3250 cm⁻¹, C-H aliphatic stretching at 2950 cm⁻¹, and C=N stretching at 1740 cm⁻¹. najah.edu While there are differences between experimental and theoretical values, they generally show good correlation, aiding in the definitive assignment of vibrational bands. najah.edu

The table below summarizes the characteristic FT-IR vibrational frequencies for functional groups in N-substituted carbazole analogs.

| Functional Group | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Reference |

| O-H (hydroxyl) | 3240 | 3620 | najah.edu |

| C-H (aromatic) | 3110 | 3250 | najah.edu |

| C-H (aliphatic) | 2910 | 2950 | najah.edu |

| C=N (imine) | 1680 | 1740 | najah.edu |

| N-H | 3210 | 3670 | researchgate.net |

| C=O (carbonyl) | 1745 | - | uomosul.edu.iq |

| C-N (aromatic tertiary) | - | 1354–1340 | beilstein-journals.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation of N-Substituted Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.

For N-substituted carbazoles, ¹H-NMR spectra provide valuable insights into the arrangement of protons. In a study of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, the ¹H-NMR spectrum (recorded in DMSO-d6) displayed multiplets for the methyl and ethyl protons of the ethyl group at approximately 1.5 ppm and 3.7 ppm, respectively. najah.edu The protons of the NCH₂CH- group appeared as two multiplets at 3.5 ppm. najah.edu The proton of the hydroxyl group (-CH(OH)) was observed as a multiplet at 3.9 ppm, with a broad signal also appearing at 4.9 ppm. najah.edu The aromatic protons of the carbazole rings resonated in the range of 7.2–8.0 ppm, and the imine protons (-HC=N-) showed a singlet at 8.3 ppm. najah.edu

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. For the same Schiff base, the ¹³C-NMR spectrum showed signals for the methyl and ethyl carbons at 13.5 ppm and 36.2 ppm, respectively. najah.edu The carbons of the propan-2-ol backbone were observed at 59.3 ppm and 69.0 ppm. najah.edu The aromatic carbons of the carbazole moiety appeared as twelve signals between 116.6 ppm and 149.6 ppm, and the imine carbon signal was found at 164.8 ppm. najah.edu

A study of various N-substituted carbazoles revealed that N-substitution does not significantly alter the chemical shifts of the carbazole ring protons. ipb.pt The chemical shifts are also not significantly affected by changing the solvent from chloroform-d₁ to DMSO-d₆. ipb.pt

The following table presents typical ¹H and ¹³C NMR chemical shifts for a representative N-substituted carbazole system.

| Group | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) | Reference |

| CH₃CH₂ | 1.5 (m) | 13.5 | najah.edu |

| CH₃CH₂ | 3.7 (m) | 36.2 | najah.edu |

| NCH₂CH- | 3.5 (2m) | 59.3 | najah.edu |

| -CH(OH) | 3.9 (m), 4.9 (br) | 69.0 | najah.edu |

| Aromatic CH | 7.2–8.0 | 116.6–149.6 | najah.edu |

| -HC=N- | 8.3 (s) | 164.8 | najah.edu |

Mass Spectrometry (TOF-MS) for Molecular Mass Determination

Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution mass analysis technique that determines the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a synthesized compound, thereby verifying its elemental composition.

In the characterization of a newly synthesized Schiff base, 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, TOF-MS provided strong evidence for the proposed structure. The experimental molecular ion peak [M⁺] was observed at an m/z of 500.2, which is in excellent agreement with the theoretical molecular weight of 500.258. najah.edu This close correlation between the experimental and theoretical values confirms the molecular formula of the compound. najah.edu

Similarly, in the synthesis of other carbazole derivatives, such as 3,6-diiodo-9H-carbazole, mass spectrometry (GC-MS) was used to confirm the molecular mass. The calculated m/z for C₁₄H₉I₂NO was 460.88, and the found value was 461.00 [M⁺]. rsc.org For a larger, more complex carbazole derivative, C₁₁₈H₁₂₈N₆, MALDI-TOF mass spectrometry was employed, yielding a found m/z of 1630.5803 against a calculated value of 1630.02. rsc.org

These examples highlight the precision of TOF-MS in verifying the molecular mass of carbazole derivatives, which is a critical step in their structural elucidation. The data obtained from TOF-MS, in conjunction with other spectroscopic data, provides a comprehensive confirmation of the synthesized compound's identity.

| Compound | Theoretical m/z | Experimental m/z [M⁺] | Mass Spectrometry Technique | Reference |

| 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | 500.258 | 500.2 | TOF-MS | najah.edu |

| 3,6-Diiodo-9H-carbazole | 460.88 | 461.00 | GC-MS | rsc.org |

| C₁₁₈H₁₂₈N₆ | 1630.02 | 1630.5803 | MALDI-TOF | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the extent of conjugation within the molecule. The absorption of light promotes electrons from a ground electronic state to an excited state.

For carbazole derivatives, the UV-Vis spectrum is characterized by distinct absorption bands corresponding to π→π* and n→π* electronic transitions. In a study of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol in methanol, absorption maxima (λ_max) were observed at 235, 275, 315, and 385 nm. najah.edu These multiple absorption bands are indicative of the extensive π-conjugated system of the carbazole moiety and the imine groups. The condensation reaction to form this Schiff base was monitored using UV-Vis spectroscopy. najah.edu

The absorption spectra of carbazole and its derivatives are influenced by the solvent and substituents. emu.edu.tr For instance, the π→π* electronic transitions of 2,7-dibromocarbazole and its N-dodecyl derivative were largely unaffected by the solvent polarity, while the higher energy S₀→S₂ transitions showed solvent-dependent shifts. emu.edu.tremu.edu.tr These compounds exhibited high-intensity forbidden S₀→S₂ transitions around 240 nm and π→π* transitions at approximately 303 nm. emu.edu.tremu.edu.tr

The UV-Vis spectra of carbazole-based polymers also provide insights into their electronic properties. For example, carbazole-pyridine copolymers showed main absorption peaks attributed to π→π* transitions and shoulders corresponding to n→π* transitions. beilstein-journals.org The position of the absorption maxima can be influenced by the length of alkyl chains and the electron-donating or -withdrawing nature of substituents. beilstein-journals.org

The table below shows the UV-Vis absorption maxima for some carbazole derivatives.

| Compound | Solvent | λ_max (nm) | Transition Type | Reference |

| 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | Methanol | 235, 275, 315, 385 | π→π, n→π | najah.edu |

| 2,7-Dibromocarbazole | Various organic solvents | ~240, ~303 | S₀→S₂, π→π | emu.edu.tremu.edu.tr |

| N-Dodecyl-2,7-dibromocarbazole | Various organic solvents | ~240, ~303 | S₀→S₂, π→π | emu.edu.tremu.edu.tr |

| Carbazole-pyridine copolymer (P2a) | Chloroform | 291 | π→π, n→π | beilstein-journals.org |

| Carbazole-pyridine copolymer (P2b) | Chloroform | 284 | π→π, n→π | beilstein-journals.org |

Computational and Theoretical Chemistry of N Substituted Carbazoles

Density Functional Theory (DFT) Applications in Geometric and Electronic Structure Determination

Density Functional Theory (DFT) has become a reliable and powerful tool for investigating the geometric and electronic properties of N-substituted carbazoles. nih.govscience.gov DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular structures in the ground state. nih.govresearchgate.netnih.gov These calculations predict key geometric parameters like bond lengths and angles and can determine the planarity of the carbazole (B46965) ring system. For instance, studies on nitro-substituted carbazoles have shown that while DFT predicts completely planar conformations for isolated molecules, the solid-state structures can be slightly nonplanar. researchgate.net

The electronic structure of these molecules is also elucidated through DFT. These computations provide insights into the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding the molecule's behavior. science.gov For many carbazole derivatives, DFT calculations are used to support experimental findings from techniques like X-ray diffraction, FT-IR, and NMR spectroscopy, often showing excellent agreement between theoretical and experimental data. researchgate.netresearchgate.net

In a study on 3-[(4-Nitrophenyl Azo)]-9H-Carbazole-9-Ethanol (NPACE), DFT calculations indicated an intramolecular charge-transfer interaction, which was supported by slight changes in bond angles observed in experimental XRD data. nih.gov This highlights the synergy between computational and experimental methods in confirming structural and electronic properties.

Table 1: Representative Geometric Parameters for Carbazole Derivatives from DFT Calculations

| Parameter | Typical Calculated Value | Reference Compound Example |

| C-N Bond Length (Pyrrole Ring) | ~1.35 - 1.40 Å | NMP-7 nih.gov |

| C=C Bond Length (Aromatic Ring) | ~1.39 - 1.41 Å | NMP-4, NMP-7, NMP-181 nih.gov |

| Dihedral Angle (Benzene/Pyrrole) | < 2° | 1-nitro-9H-carbazole researchgate.net |

Note: Data is generalized from studies on various carbazole derivatives. Specific values for 9H-Carbazol-9-ol would require dedicated computational analysis.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Associated Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity of molecules. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, representing the ability to donate and accept electrons, respectively. numberanalytics.comchemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEgap), is a critical indicator of a molecule's kinetic stability and reactivity. numberanalytics.comresearchgate.net A smaller gap generally implies higher reactivity. wuxiapptec.com

For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO distribution depends on the nature of the substituent. nih.gov In donor-acceptor (D-A) systems, the LUMO is often located on the acceptor part of the molecule. acs.org For example, in a study of carbazole-based dyes, the HOMO was found on the carbazole donor, and the LUMO on the acceptor group, facilitating intramolecular charge transfer upon excitation. researchgate.net

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Electronegativity (χ): χ = -μ

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.netajchem-a.com For instance, a low chemical hardness suggests high polarizability and reactivity. researchgate.net

Table 2: Typical FMO Energies and Reactivity Descriptors for Carbazole Derivatives

| Compound Type | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) | Key Finding |

| Carbazole-Quinoxaline | ~ -5.8 | ~ -2.6 | ~3.2 | Useful as hole and electron transporting agents. chemrxiv.org |

| Carbazole-Azo Dye | - | - | ~2.6 | Low energy gap substantiates intramolecular charge transfer. nih.gov |

| Carbazole-based Dyes | ~ -5.3 | ~ -2.5 | ~2.7 | Suitable for electron injection in dye-sensitized solar cells. researchgate.net |

Note: These values are illustrative and derived from various N-substituted carbazoles. Specific calculations for this compound are required for precise data.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. ajchem-a.comuni-muenchen.de The MEP map illustrates the charge distribution in 3D space, with different colors representing regions of varying electrostatic potential. uni-muenchen.deresearchgate.net

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, which is electron-poor, and are prone to nucleophilic attack.

Green regions represent neutral potential.

In carbazole derivatives, the MEP analysis typically shows negative potential around the nitrogen atom of the pyrrole (B145914) ring and any other heteroatoms with lone pairs, making these sites attractive for electrophiles. researchgate.netresearchgate.net For hydroxy-substituted carbazoles, the oxygen atom of the hydroxyl group would also be a region of high electron density. The hydrogen atoms, particularly the one attached to the nitrogen (in N-H carbazoles) or the hydroxyl group, would show positive potential. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. ajchem-a.comresearchgate.net

Mulliken population analysis is another computational method used to determine the charge distribution on each atom of the molecule, providing further quantitative insight into its electronic structure. nih.govworldscientific.com

Theoretical Investigations of Intramolecular Charge Transfer and Proton Transfer Mechanisms in Carbazole Derivatives

Intramolecular Charge Transfer (ICT) is a fundamental process in many donor-acceptor (D-A) molecules, where photoexcitation leads to a transfer of electron density from the donor to the acceptor moiety. researchgate.netunige.ch Computational studies, particularly using Time-Dependent DFT (TD-DFT), are essential for understanding the nature of the excited states and the mechanism of ICT. acs.orgdntb.gov.ua These calculations can predict the absorption and emission spectra and characterize the charge distribution in the excited state. nih.govnih.gov For carbazole derivatives designed as D-A systems, TD-DFT can confirm that the lowest energy electronic transition corresponds to a HOMO-LUMO transition with significant charge transfer character. acs.org

Excited-State Intramolecular Proton Transfer (ESIPT) is another critical photochemical process observed in molecules containing both a proton donor and a proton acceptor group in proximity. semanticscholar.org For a compound like this compound, or other hydroxycarbazoles, ESIPT could potentially occur. Theoretical studies can model the potential energy surfaces for the proton transfer reaction in both the ground and excited states. rsc.org These studies help to determine if the proton transfer is energetically favorable upon photoexcitation and can explain phenomena like dual fluorescence, where emission is observed from both the initial (enol) and the proton-transferred (keto) forms. semanticscholar.org For instance, in a study of 1-hydroxycarbazole, the role of anions in promoting or interfering with the excited-state proton transfer was investigated to understand its fluorescence sensing mechanism. semanticscholar.org

Computational Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be used to interpret and validate experimental data. researchgate.netwsu.edu

Vibrational Spectra: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. researchgate.netresearchgate.net The calculated wavenumbers and their intensities often show excellent correlation with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes. nih.gov

NMR Spectra: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Theoretical predictions can be especially useful for complex molecules where spectral assignment is challenging. For heavy-atom substituted carbazoles, relativistic effects may need to be included for accurate prediction of chemical shifts for carbons bonded to the heavy atoms. researchgate.net

Electronic Spectra (UV-Vis): TD-DFT is the standard method for calculating the electronic absorption spectra (UV-Vis) by determining the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.netchemrxiv.org This allows for the assignment of absorption bands to specific electronic transitions, such as π→π* or n→π*. acs.org

Conformational analysis is another important application of computational chemistry. For flexible molecules, computational searches can identify different stable conformers (rotamers) and calculate their relative energies. nih.gov This is crucial for understanding the molecule's behavior, as the observed properties are often an average over the populated conformers. For N-substituted carbazoles, the orientation of the substituent relative to the carbazole plane can be investigated to determine the most stable conformations. acs.org

Advanced Materials Applications of N Substituted Carbazole Derivatives

Utilisation in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices

N-substituted carbazole (B46965) derivatives are cornerstone materials in the field of organic optoelectronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netchemimpex.com Their inherent properties, such as high thermal stability, excellent hole-transporting capabilities, and wide energy bandgaps, make them ideal for use as host materials for phosphorescent emitters, hole-transporting layers (HTLs), and even as emitters themselves. researchgate.netresearchgate.net The versatility of the carbazole structure allows for easy modification, which is crucial for developing materials with specific functionalities for enhanced device performance. nih.gov

Carbazole-based materials are frequently employed as hosts in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy levels, which facilitate efficient energy transfer to the phosphorescent guest emitters. researchgate.net Furthermore, diarylamino-substituted carbazoles have been successfully utilized as HTLs, demonstrating high thermal degradation temperatures (Td) ranging from 263 °C to 490 °C and glass transition temperatures (Tg) between 42 °C and 217 °C, which contribute to the operational stability and longevity of OLED devices. nih.gov The development of carbazole derivatives with thermally activated delayed fluorescence (TADF) properties has led to blue-emitting OLEDs with maximum external quantum efficiencies (EQE) exceeding 30%. nih.gov

Beyond OLEDs, these derivatives are integral to other optoelectronic devices like organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs), where they function as efficient hole-transporting materials (HTMs). mdpi.comresearchgate.netchemimpex.com For instance, 4-(9H-Carbazol-9-yl)benzaldehyde is a key building block in the synthesis of materials for OLEDs and OPVs, helping to improve device efficiency and stability. chemimpex.com

Below is a table summarizing the performance of various N-substituted carbazole derivatives in optoelectronic applications.

| Compound Type | Application | Key Performance Metric | Reference |

| Diarylamino-substituted carbazoles | Hole-Transport Layer (HTL) in OLEDs | Thermal degradation temperatures (Td) of 263-490 °C | nih.gov |

| Carbazole-based emitters | Emitter in blue OLEDs (TADF) | Maximum External Quantum Efficiency (EQE) > 30% | nih.gov |

| 4-(9H-Carbazol-9-yl)benzaldehyde | Component in OLEDs and OPVs | Enhances device efficiency and stability | chemimpex.com |

| Diallyl-substituted carbazoles | Host material for PhOLEDs | Effective for blue, green, and red emitters | mdpi.com |

| Poly(N-vinylcarbazole) (PVK) | Host material for green and blue PhOLEDs | Good hole-transporting properties | researchgate.net |

Development of Photoconductive and Photoelectrical Materials Based on Carbazole Scaffolds

The intrinsic photoconductivity of carbazole-based materials has led to their extensive use in applications such as electrophotography and photorefractive materials. researchgate.netfrontiersin.org Poly(N-vinylcarbazole) (PVK) is one of the most studied photoconductive polymers, valued for its ability to transport holes effectively. researchgate.netresearchgate.net Its performance is often enhanced by forming a charge-transfer complex with an electron acceptor, a classic example being 2,4,7-trinitro-9-fluorenone (TNF). researchgate.netspiedigitallibrary.org

Research into PVK/TNF systems has demonstrated that incorporating them into an inorganic matrix, such as silica (B1680970) (SiO₂), can yield highly photoconductive hybrid materials. acs.org These sol-gel materials exhibit impressive photosensitivity, reaching values as high as 3.4 × 10⁻¹⁰ cm Ω⁻¹ W⁻¹ at an applied electric field of approximately 22 V/μm. acs.org The performance of these materials is highly dependent on the molar ratio of the active components. Optimization of the TNF/PVK molar ratio has been shown to increase the photocurrent efficiency by as much as 300-fold. spiedigitallibrary.org

The mechanism of photoconductivity in these materials often follows Onsager's classical model of charge generation. researchgate.netacs.org Analysis based on this model for PVK/TNF-based sol-gel films has provided insights into the primary quantum yield of thermalized pair formation (φ₀ ≈ 0.12) and the initial thermalized pair distance (r₀ ≈ 66.1 Å) for optimized compositions. researchgate.netacs.org These findings are crucial for the rational design of new and more efficient photoconductive materials.

The table below highlights key findings in the development of carbazole-based photoconductive materials.

| Material System | Matrix | Key Finding/Performance | Reference |

| Poly(N-vinylcarbazole) (PVK) / 2,4,7-trinitro-9-fluorenone (TNF) | Silica (SiO₂) sol-gel | Photosensitivity of 3.4 × 10⁻¹⁰ cm Ω⁻¹ W⁻¹ at ~22 V/μm | acs.org |

| Poly(N-vinylcarbazole) (PVK) / 2,4,7-trinitro-9-fluorenone (TNF) | Silica (SiO₂) sol-gel | 300-fold increase in photocurrent efficiency with optimized TNF/PVK ratio | spiedigitallibrary.org |

| Poly(N-vinylcarbazole) (PVK) / 2,4,7-trinitro-9-fluorenone (TNF) | Silica (SiO₂) sol-gel | Primary quantum yield (φ₀) of 0.12 and initial pair distance (r₀) of 66.1 Å | researchgate.netacs.org |

| Poly[9-(2,3-epoxypropyl)carbazole] (PEPK) | - | Carrier mobilities more than one order of magnitude higher than PVK | researchgate.net |

Electropolymerization of N-Substituted Carbazoles for Conductive Thin Films

Electropolymerization is a versatile and widely used technique to synthesize conductive polymer films directly onto an electrode surface. mdpi.com This method offers excellent control over film thickness and morphology. N-substituted carbazoles are suitable monomers for this process, leading to the formation of electroactive and often electrochromic polymer films. acs.orgresearchgate.net The polymerization typically proceeds via an oxidative coupling mechanism, where monomer radical cations react to form polymer chains. itu.edu.tr The most reactive sites for this coupling are generally the 3- and 6-positions on the carbazole ring. researchgate.net

The choice of substituent on the nitrogen atom significantly influences the polymerization process and the properties of the resulting polymer. For example, the electropolymerization of N-vinylcarbazole can result in a green, conducting polymer film on the anode. itu.edu.tr Other derivatives, such as N-alkyl substituted carbazoles, have been electropolymerized to create films with interesting electrochromic properties, capable of displaying multiple colors depending on their redox state. mdpi.comacs.org For instance, polymers of bis(ethylenedioxythiophene)-N-substituted carbazoles can switch from canary yellow (reduced state) to green (mildly oxidized) and finally to blue (fully oxidized). acs.org

The electrochemical polymerization is typically carried out using cyclic voltammetry in a solution containing the monomer and a supporting electrolyte, such as LiClO₄ in acetonitrile. researchgate.net The resulting polycarbazole films are generally well-adhered to the electrode surface and exhibit reversible redox behavior, which is essential for applications in electrochromic devices and sensors. acs.orgresearchgate.netdergipark.org.tr

Potential Applications in Energy Storage Technologies (e.g., Supercapacitors)

The excellent redox activity and electrical conductivity of polymers derived from N-substituted carbazoles make them promising materials for energy storage applications, particularly as electrodes in supercapacitors. frontiersin.orgresearchgate.net Supercapacitors, or electrochemical capacitors, store energy via either electrical double-layer capacitance (EDLC) or fast surface redox reactions (pseudocapacitance). Carbazole-based polymers are primarily investigated for their pseudocapacitive behavior. researchgate.netacs.org

Recent research has focused on designing specific molecular architectures to maximize charge storage performance. For example, a polyaniline derivative containing a carbazole unit (Cbz-PANI-1) was synthesized and used to fabricate supercapacitor electrodes. acs.org This material exhibited a high specific capacitance of 319 F g⁻¹ at a current density of 0.2 mA cm⁻² and demonstrated excellent cycling stability, retaining about 91% of its capacitance after 1000 charge-discharge cycles. researchgate.netacs.org

Another approach involves creating porous organic polymers with redox-active carbazole units. A covalent microporous organic polymer containing carbazole and Tröger's base (CzT-CMOP) showed a specific capacitance of 240 F g⁻¹ at a current density of 0.5 A g⁻¹ and maintained 97% capacitance retention after 2000 cycles. mdpi.com Furthermore, donor-acceptor molecules incorporating carbazole units have also been explored. An electrode made from a molecule featuring 3,6-di-tert-butyl-9H-carbazole (donor) and fused pyrazine-anthraquinone (acceptor) delivered a specific capacitance of approximately 304 F g⁻¹ at 0.5 A g⁻¹. rsc.org

These results highlight the potential of N-substituted carbazole derivatives in developing high-performance, stable, and potentially flexible energy storage devices. rsc.orgrsc.org

The table below summarizes the performance of various carbazole-based materials in supercapacitor applications.

| Material | Electrode Configuration | Specific Capacitance | Cycling Stability | Reference |

| Carbazole-derived Polyaniline (Cbz-PANI-1) | Symmetrical device | 319 F g⁻¹ at 0.2 mA cm⁻² | ~91% retention after 1000 cycles | researchgate.netacs.org |

| Carbazole and Tröger's base Polymer (CzT-CMOP) | Three-electrode cell | 240 F g⁻¹ at 0.5 A g⁻¹ | 97% retention after 2000 cycles | mdpi.com |

| Donor-Acceptor Molecule (DTCz-Pyz-AQ) | Three-electrode cell | ~304 F g⁻¹ at 0.5 A g⁻¹ | Good cycling stability | rsc.org |

| Polymer with carbazole side chains (PI-3) | Flexible supercapacitor | Lighted a 1.5V LED | Stable transmittance changes | rsc.org |

N Substituted Carbazoles in Medicinal Chemistry Research and Drug Design Scaffold Based Investigations

Exploration of Carbazole (B46965) Scaffolds in the Design of Bioactive Molecules and Natural Products

The carbazole skeleton is a fundamental structural component of many biologically active compounds, including both natural products and synthetic molecules. ijrpc.comacgpubs.org Naturally occurring carbazole alkaloids, such as carbazomycins, were originally isolated from microorganisms and demonstrated notable activity against various pathogens, sparking further research into this class of compounds. ijrpc.comlmaleidykla.lt

In drug design, the carbazole scaffold serves as a versatile starting point for creating novel therapeutic agents. The structure of 9H-Carbazol-9-ol, with its hydroxyl group at the N-9 position, provides a key site for functionalization, potentially enhancing properties like solubility and bioavailability. vulcanchem.com Research has identified specific N-substituted carbazole scaffolds as "privileged fragments" for targeting particular biological pathways. For instance, the 1-amino-3-(9H-carbazol-9-yl)propan-2-ol scaffold is recognized as a core structure for developing potent inhibitors of microRNA-21, a target implicated in cancer. asinex.com

The adaptability of the carbazole framework is further demonstrated by the development of highly specific bioactive molecules. Derivatives such as 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol have been identified as Bax channel blockers, which are instrumental in regulating apoptosis. cymitquimica.com Similarly, the well-known drug Carvedilol, chemically named 1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol, is a multi-acting adrenergic receptor blocker synthesized from a carbazole precursor. mdpi.com The microbial conversion of 9H-carbazole is another route to produce hydroxylated derivatives, with this compound being a consistently observed, albeit minor, product alongside major metabolites like 9H-carbazol-1-ol and 9H-carbazol-3-ol. vulcanchem.comresearchgate.net

Table 1: Examples of Bioactive N-Substituted Carbazole Scaffolds

| Scaffold/Derivative Name | Biological Target/Activity | Reference |

|---|---|---|

| 1-amino-3-(9H-carbazol-9-yl)propan-2-ol | microRNA-21 (miR-21) Inhibition | asinex.com |

| 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol | Bax Channel Blocker | cymitquimica.com |

| Carvedilol | Adrenergic Receptor Blocker | mdpi.com |

| 1-((5,6-di(furan-2-yl)-1,2,4-triazin-3-yl)thio)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol | α-glucosidase Inhibition | mdpi.com |

| Carbazomycins | Antibacterial, Antifungal | ijrpc.comlmaleidykla.lt |

Structure-Activity Relationship (SAR) Studies for N-Substituted Carbazole Derivatives in Biological Systems

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of carbazole derivatives. These investigations reveal how specific chemical modifications to the carbazole core and its substituents influence biological activity.

Research has shown that the type and position of substituents on the carbazole ring system are critical determinants of efficacy and selectivity. For example, in the context of antibacterial agents, the introduction of bromine (-Br), cyano (-CN), and iodine (-I) groups at various positions on the carbazole ring significantly impacts activity against different bacterial strains. lmaleidykla.lt Specifically, a brominated carbazole compound showed greater activity against the Gram-negative bacterium Escherichia coli, while iodine-containing derivatives were more effective against the Gram-positive Bacillus subtilis. lmaleidykla.lt

In the development of anticancer agents, SAR studies have guided the synthesis of more potent compounds. A study on 5,8-dimethyl-9H-carbazole derivatives found that certain modifications led to significant activity against the triple-negative MDA-MB-231 breast cancer cell line without affecting normal cells. mdpi.com Another study on 9-ethyl-9H-carbazole hydrazone derivatives revealed that the presence of two halogen groups on an attached phenyl ring resulted in notable cytotoxic activity. researchgate.net Furthermore, for a series of 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives, a clear relationship was observed between the position of a fluorine atom on the benzylamino moiety and the resulting antibacterial activity against Staphylococcus aureus. mdpi.com

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Carbazole Derivatives

| Carbazole Series | Structural Modification | Impact on Biological Activity | Target Organism/Cell Line | Reference |

|---|---|---|---|---|

| Substituted Carbazoles | Introduction of -Br, -CN, -I groups | Modulated antibacterial activity | E. coli, B. subtilis | lmaleidykla.lt |

| 5,8-Dimethyl-9H-carbazoles | Modifications to the core structure | Potent activity against breast cancer | MDA-MB-231 cells | mdpi.com |

| 9-Ethyl-9H-carbazole Hydrazones | Addition of two halogen groups to phenyl ring | Conferred cytotoxic activity | PC12 neuronal cells | researchgate.net |

| 4-[4-(benzylamino)butoxy]-9H-carbazoles | Position of fluorine atom substituent | Influenced antibacterial potency | S. aureus | mdpi.com |

In Silico Computational Studies: Molecular Docking and Drug-Likeness Assessment of Carbazole Analogs

In silico computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of virtual libraries and providing insights into molecular interactions. nih.gov For carbazole analogs, techniques like molecular docking and drug-likeness assessments are widely used to predict their potential as therapeutic agents. nih.govmdpi.com

Molecular docking studies have been extensively performed to predict the binding affinities and interaction modes of carbazole derivatives with various biological targets. In a study targeting SARS-CoV-2, a series of novel benzofuran-tethered triazolylcarbazoles were docked against three key viral proteins: the main protease (Mpro), the spike glycoprotein, and RNA-dependent RNA polymerase (RdRp). mdpi.comresearchgate.net The results showed strong binding affinities, with some compounds exhibiting binding scores as favorable as -8.92 Kcal/mol against Mpro, suggesting they could effectively obstruct the function of these proteins. mdpi.comresearchgate.net Similarly, docking simulations were used to assess the ability of 5,8-dimethyl-9H-carbazole derivatives to bind to human topoisomerases I and II and actin, correctly predicting their anticancer mechanism. mdpi.com

Table 3: Molecular Docking and Drug-Likeness Data for Selected Carbazole Derivatives

| Carbazole Derivative Series | Biological Target | Key Finding (Binding Score/Property) | Reference |

|---|---|---|---|

| Benzofuran-triazolyl-carbazoles | SARS-CoV-2 Mpro (6LU7) | Binding scores up to -8.92 Kcal/mol | mdpi.comresearchgate.net |

| Benzofuran-triazolyl-carbazoles | SARS-CoV-2 RdRp (6M71) | Binding scores up to -8.10 Kcal/mol | mdpi.comresearchgate.net |

| 5,8-Dimethyl-9H-carbazoles | Human Topoisomerase I & II, Actin | Docking predicted binding to target proteins | mdpi.com |

| 5,8-Dimethyl-9H-carbazoles | Drug-Likeness Assessment | Bioavailability score ~0.55 | nih.gov |

| Carbazole-thiosemicarbazides | PI3K, AKT1, mTOR | Favorable binding profiles revealed | nih.gov |

Investigation of the Mechanistic Basis of Biological Activity (e.g., Enzyme Inhibition, Receptor Interaction) at a Molecular Level

Understanding the molecular mechanism of action is fundamental to the development of targeted and effective therapies. Research into N-substituted carbazoles has elucidated several distinct mechanisms through which these compounds exert their biological effects.

A primary mechanism for the anticancer activity of certain carbazole derivatives is the inhibition of DNA topoisomerases. mdpi.com These enzymes are critical for managing DNA topology during replication and transcription. By binding to and inhibiting human topoisomerase I, specific 5,8-dimethyl-9H-carbazole derivatives prevent the enzyme from resealing DNA strands, leading to DNA damage and ultimately apoptosis in cancer cells. mdpi.com The same study also found that these compounds interfere with the normal organization of the actin cytoskeleton, another crucial component for cell structure and division, thereby contributing to their cytotoxic effects. mdpi.com

Other signaling pathways are also targeted by carbazole derivatives. Several studies have reported that carbazoles can modulate the JAK/STAT signaling pathway, which is essential for cell proliferation, differentiation, and apoptosis. mdpi.commdpi-res.com The inhibition of this pathway is a likely mechanism for the antiproliferative effects observed in various cancer cell lines. mdpi.com In the context of metabolic diseases, a novel carbazole derivative was found to be a potent, non-competitive inhibitor of α-glucosidase, an enzyme responsible for carbohydrate digestion. mdpi.com By inhibiting this enzyme, the compound can delay glucose absorption, a key strategy in managing type 2 diabetes. mdpi.com

Additional mechanisms include direct interaction with bacterial DNA gyrase, leading to antibacterial effects, and the modulation of apoptotic pathways through the blocking of proteins like the Bax channel. lmaleidykla.ltcymitquimica.comresearchgate.net More recently, carbazole-based thiosemicarbazides have been shown to target the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival that is often dysregulated in cancer. nih.gov

Table 4: Molecular Mechanisms of Action for N-Substituted Carbazole Derivatives

| Mechanism of Action | Specific Target | Carbazole Derivative Class | Biological Effect | Reference |

|---|---|---|---|---|

| Enzyme Inhibition | Human Topoisomerase I | 5,8-Dimethyl-9H-carbazoles | Anticancer | mdpi.com |

| Enzyme Inhibition | α-Glucosidase | 1,2,4-Triazine-Carbazoles | Antidiabetic | mdpi.com |

| Enzyme Inhibition | DNA Gyrase | General Carbazole Derivatives | Antibacterial | lmaleidykla.ltresearchgate.net |

| Pathway Inhibition | JAK/STAT Signaling | General Carbazole Derivatives | Antiproliferative | mdpi.commdpi-res.com |

| Pathway Inhibition | PI3K/Akt/mTOR Signaling | Carbazole-thiosemicarbazides | Anticancer | nih.gov |

| Protein Interaction | Actin Cytoskeleton | 5,8-Dimethyl-9H-carbazoles | Anticancer | mdpi.com |

| Protein Interaction | Bax Channel | Dibromo-carbazole propanol | Pro-apoptotic | cymitquimica.com |

Table of Mentioned Compounds

Future Research Directions and Emerging Avenues for 9h Carbazol 9 Ol Chemistry

Development of Selective and High-Yielding Synthetic Routes to 9H-Carbazol-9-ol

The practical utility of this compound is fundamentally limited by the availability of efficient and scalable synthetic methods. Current approaches often suffer from low yields, poor selectivity, and the formation of undesired byproducts such as C-hydroxylated isomers and polymeric materials. Future research must prioritize the development of robust synthetic protocols.

Key research thrusts in this area include:

Advanced Catalytic Systems: The direct N-hydroxylation of the carbazole (B46965) N-H bond is a significant challenge. Future efforts should focus on designing transition-metal catalysts (e.g., based on copper, iron, or ruthenium) that can selectively activate the N-H bond for oxidation. The development of ligands that can tune the catalyst's steric and electronic properties will be crucial to prevent oxidation at the aromatic core.

Novel Oxidant Screening: Moving beyond harsh and non-selective oxidants like concentrated hydrogen peroxide is essential. Research into milder and more controlled oxidizing agents, such as tailored peroxy acids, oxaziridines, or hypervalent iodine reagents, could provide a breakthrough. The goal is to identify systems that deliver an oxygen atom exclusively to the nitrogen.

Flow Chemistry and Process Optimization: The potential instability of this compound suggests that continuous flow chemistry could be a superior synthetic approach. Microreactors offer precise control over temperature, pressure, and reaction time, minimizing the degradation of the product and improving safety. This methodology would enable the in-situ generation and immediate use of this compound in subsequent reaction steps.

The table below compares potential future synthetic strategies, highlighting their theoretical advantages and the research challenges that need to be addressed.

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Primary Research Challenge |

|---|---|---|---|

| Catalytic N-Hydroxylation | Carbazole, Cu/Fe/Ru catalyst, custom ligand, mild oxidant (e.g., O₂) | High atom economy, high selectivity, potential for scalability. | Designing a catalyst that completely suppresses C-oxidation and dimerization. |

| Stoichiometric Oxidation | Carbazole, Davis oxaziridines, or other N-transfer reagents. | Potentially very high selectivity under mild conditions. | High cost and poor atom economy of the stoichiometric oxidant. |

| Electrochemical Synthesis | Carbazole, supporting electrolyte, controlled potential oxidation. | Reagent-free oxidation, fine-tuning of reactivity via applied voltage. | Preventing electrode fouling and over-oxidation of the product. |

| Flow Microreactor Synthesis | Carbazole, optimized oxidant, microreactor setup. | Enhanced safety, improved yield due to short residence time, easy integration. | Process optimization and engineering for scale-up. |

Comprehensive Characterization of this compound Specific Reactivity and Derivatization

A deep understanding of the unique reactivity of the N-OH group is paramount for establishing this compound as a valuable building block. This functional group can participate in reactions unavailable to the parent carbazole. Future investigations should systematically map its chemical behavior.

Key areas for exploration are:

N-O Bond Chemistry: The N-O bond is arguably the most important feature. Research should quantify its bond dissociation energy (BDE) to understand its propensity for homolytic cleavage, which would generate a carbazolyl-N-aminyl radical. This radical species could be a key intermediate in polymerization or other radical-mediated transformations.

O-Functionalization: The hydroxyl proton is acidic and can be removed to form an N-oxyanion. This anion can serve as a nucleophile for a range of derivatization reactions, including O-alkylation, O-acylation, and O-silylation. These derivatives would exhibit profoundly different stability, solubility, and electronic properties.

Redox Chemistry: The compound's redox potential needs to be thoroughly characterized. It can be oxidized to the corresponding nitroxide radical, a stable radical species with potential applications in materials science, or reduced back to carbazole. Understanding and controlling these redox transformations is critical.

Rearrangement Reactions: Under acidic or thermal stress, this compound may undergo rearrangement reactions (e.g., analogous to the Bamberger rearrangement) to yield aminophenol-type structures. Studying these pathways is crucial for defining the compound's stability limits and for potentially accessing novel molecular scaffolds.

The following table outlines potential derivatization pathways and their scientific utility.

| Reaction Type | Typical Reagents | Product Class | Potential Research Utility |

|---|---|---|---|

| O-Alkylation / O-Etherification | Base (e.g., NaH), Alkyl halide (e.g., CH₃I) | 9-Alkoxycarbazoles | Stabilizing the N-O bond; tuning electronic properties for materials. |

| O-Acylation / O-Esterification | Acyl chloride or anhydride, base | 9-Acyloxycarbazoles | Creating pro-drugs; introducing cleavable protecting groups. |

| Oxidation | Mild oxidizing agent (e.g., Ag₂O) | Carbazole-9-nitroxide radical | Generating stable radicals for EPR studies or as spin probes. |

| Dehydration/Rearrangement | Strong acid (e.g., H₂SO₄), heat | Hydroxy-carbazoles (C-substituted) | Exploring skeletal diversification and accessing new isomers. |

Advanced Computational Modeling for Predictive Understanding of N-Hydroxylation Processes

To complement and guide experimental efforts, advanced computational modeling offers a powerful tool for gaining predictive insights into the chemistry of this compound. In-silico methods can elucidate reaction mechanisms, predict properties, and screen for promising derivatives before committing to resource-intensive lab work.

Future computational studies should focus on:

Mechanism Elucidation: Using Density Functional Theory (DFT), researchers can model the entire reaction coordinate for the N-hydroxylation of carbazole with various catalysts and oxidants. By calculating the energies of transition states and intermediates, the most plausible and lowest-energy pathway can be identified, providing invaluable guidance for catalyst design.

Property Prediction: Computational models can accurately predict key molecular properties of this compound and its derivatives. These include electronic properties (HOMO/LUMO energy levels, ionization potential), which are critical for materials science applications, and thermochemical properties like the N-O and O-H bond dissociation energies, which govern its antioxidant potential and radical chemistry.

Solvent and Environmental Effects: Molecular Dynamics (MD) simulations can be employed to study how this compound interacts with different solvent environments or biological macromolecules. This is crucial for understanding its stability and behavior in realistic application settings.

The table below details how specific computational methods can address key scientific questions.

| Computational Method | Key Parameter to Calculate | Scientific Question Addressed |

|---|---|---|

| Density Functional Theory (DFT) | Transition state energies, reaction enthalpies | What is the most efficient mechanism for synthesizing this compound? |

| Time-Dependent DFT (TD-DFT) | Excitation energies, HOMO/LUMO gap | What are the photophysical properties of this compound for OLED applications? |

| Molecular Dynamics (MD) | Solvation free energy, conformational dynamics | How does the molecule behave in water versus an organic solvent? |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of calculated descriptors with activity | Can we predict the antioxidant activity of new derivatives before synthesis? |

Exploration of Novel Applications for this compound in Materials Science and Medicinal Chemistry

With robust synthetic routes and a deep understanding of its reactivity, the final frontier is to explore novel applications that leverage the unique properties of this compound.

In Materials Science: The carbazole core is a well-established building block for organic electronics due to its excellent hole-transporting properties and high triplet energy. The introduction of the N-OH group provides a new vector for tuning these properties.

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could serve as novel host materials for phosphorescent OLEDs. The N-O-R moiety could be used to sterically isolate emitter molecules, preventing aggregation-caused quenching, or to fine-tune the HOMO/LUMO levels for improved charge injection and transport balance.

Chemosensors: The N-OH group is a potential recognition site for analytes. Its interaction with metal ions or specific anions could induce a change in the molecule's fluorescence or absorption spectrum, forming the basis for a highly selective optical sensor.

In Medicinal Chemistry: The N-hydroxy functionality is present in several biologically active molecules, suggesting therapeutic potential.

Pro-drug Design: The N-OH group can be masked with a biocompatible group (e.g., an ester or carbonate) that is stable in the bloodstream but cleaved by specific enzymes (e.g., esterases) overexpressed in tumor tissues. This would release the parent this compound or a subsequent reactive species, enabling targeted therapy.

Antioxidant Agents: Structurally analogous to phenols, the N-OH group can act as a radical scavenger by donating its hydrogen atom to neutralize reactive oxygen species (ROS). Research is needed to quantify its antioxidant capacity relative to established standards like Trolox and to understand the fate of the resulting carbazolyl-N-oxyl radical in a biological context.

The following table summarizes these potential applications and the rationale behind them.

| Field | Specific Application | Rationale / Mechanism of Action |

|---|---|---|

| Materials Science | Phosphorescent OLED Host Material | High triplet energy of the carbazole core combined with tunable electronic properties and steric bulk from the N-O-R group. |

| Materials Science | Fluorescent Chemosensor | The N-OH group acts as a binding site for analytes, causing a measurable change in the molecule's photophysical properties. |

| Medicinal Chemistry | Tumor-Activated Pro-drug | An O-acylated derivative is cleaved by tumor-specific enzymes, releasing a cytotoxic agent locally. |

| Medicinal Chemistry | Radical Scavenging Antioxidant | The N-OH group donates a hydrogen atom to neutralize harmful free radicals, similar to phenolic antioxidants. |

Q & A

Basic: What are the recommended safety protocols for handling and storing 9H-Carbazol-9-ol in laboratory settings?

Methodological Answer:

- Handling Precautions : Avoid skin/eye contact and inhalation of dust or vapors. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Electrostatic discharge risks require grounding equipment .

- Storage : Keep containers tightly sealed in dry, well-ventilated areas away from ignition sources. Store at room temperature, avoiding incompatible materials like strong acids or oxidizers .

- Spill Management : Contain spills using inert absorbents (e.g., sand) and dispose of waste in approved containers. Avoid environmental release .

Basic: What synthetic routes are commonly employed to prepare this compound derivatives?

Methodological Answer:

- N-Alkylation/Acylation : React with alkyl halides (e.g., 1,4-dibromobutane) or acyl chlorides in solvents like toluene or dichloroethane, often using catalysts such as tetrabutylammonium bromide (TBAB) .

- Reductive Amination : For amine-linked derivatives, combine carbazole-9-acetaldehyde with anilines using sodium triacetoxyborohydride (STAB) in dichloroethane .

- Purification : Column chromatography (e.g., hexane/EtOAc) or recrystallization (ethanol/water) yields high-purity products .

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

- Catalyst Selection : TBAB enhances alkylation efficiency by phase-transfer catalysis, achieving yields >85% .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility for acylation reactions, while dichloroethane stabilizes intermediates in reductive amination .

- Reaction Monitoring : Use TLC or HPLC to track progress. Adjust stoichiometry (e.g., excess acyl chloride) to drive reactions to completion .

Advanced: What advanced techniques are used for structural elucidation of this compound derivatives?

Methodological Answer:

- X-ray Crystallography : Refine crystal structures using SHELXL for high-resolution data. Hydrogen bonding networks (e.g., N–H⋯O) can be visualized with ORTEP-III .

- NMR Spectroscopy : H/C NMR identifies substituent effects (e.g., aromatic proton splitting in derivatives like 2-(3,6-dimethoxycarbazol-9-yl)ethylphosphonic acid) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weights and fragmentation patterns .

Advanced: How do substituents on this compound influence its photophysical properties?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or carbonyl substituents redshift absorption/emission spectra due to extended π-conjugation. For example, (9H-carbazol-9-yl)(4-nitrophenyl)methanone shows λmax at 365 nm .

- Electron-Donating Groups (EDGs) : Methoxy or alkyl groups enhance fluorescence quantum yields (e.g., 3,6-dimethoxycarbazole derivatives) .

- Measurement Techniques : UV-Vis spectroscopy and time-resolved fluorescence quantify extinction coefficients and excited-state lifetimes .

Advanced: What methodologies are used to evaluate this compound's biomedical potential?

Methodological Answer:

- In Vitro Assays : Screen for antimicrobial/anticancer activity via MIC (Minimum Inhibitory Concentration) or MTT assays. Derivatives like N-acyl carbazoles show promise against tumor cell lines .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation at C3/C6) to enhance bioavailability or target affinity .

- Molecular Docking : Simulate interactions with biological targets (e.g., DNA topoisomerases) using software like AutoDock .

Advanced: How is this compound utilized in material science applications?

Methodological Answer:

- OLED Fabrication : Incorporate into electroluminescent layers (e.g., poly(methyl methacrylate) copolymers) for blue-light emission. Device efficiency is tested via current-voltage-luminance (IVL) profiling .

- Phosphorescent Materials : Synthesize phosphonic acid derivatives (e.g., MeO-2PACz) for perovskite solar cells, achieving >20% power conversion efficiency .

- Thermal Stability Analysis : Use TGA (thermogravimetric analysis) to assess decomposition temperatures (>250°C for most derivatives) .

Advanced: How can researchers address contradictions in reported synthetic yields of this compound derivatives?

Methodological Answer:

- Reproducibility Checks : Validate reaction parameters (temperature, solvent purity) across labs. For example, Clamor et al. (2024) achieved 74–87% yields for N-acyl derivatives using cyclic diaryliodonium salts .

- Analytical Validation : Cross-verify yields via HPLC or H NMR integration. Impurities (e.g., unreacted starting material) may inflate reported values .

- Machine Learning : Train models on reaction databases to predict optimal conditions and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.